molecular formula C8H12N2O2 B14843861 4-(2-Aminoethyl)-6-methoxypyridin-2-OL

4-(2-Aminoethyl)-6-methoxypyridin-2-OL

Cat. No.: B14843861
M. Wt: 168.19 g/mol
InChI Key: RRKHGBYCKMPROS-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-6-methoxypyridin-2-OL is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features an aminoethyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring, along with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-methoxypyridin-2-OL typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through cyclization reactions. This can be achieved using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of Functional Groups: The aminoethyl and methoxy groups are introduced through substitution reactions. For example, the aminoethyl group can be added via nucleophilic substitution using ethylenediamine, while the methoxy group can be introduced through methylation reactions using methanol and a suitable catalyst.

    Hydroxylation: The hydroxyl group at the 2-position can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-methoxypyridin-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-(2-Aminoethyl)-6-methoxypyridin-2-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-6-methoxypyridin-2-OL involves its interaction with specific molecular targets and pathways. For example, its aminoethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The methoxy and hydroxyl groups can also contribute to its binding affinity and specificity towards target molecules. Detailed studies on its mechanism of action are essential to fully understand its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)aniline: Similar structure but lacks the methoxy and hydroxyl groups.

    4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of the pyridine ring.

    2-(4-Aminophenyl)ethylamine: Similar aminoethyl group but attached to a benzene ring instead of a pyridine ring.

Uniqueness

4-(2-Aminoethyl)-6-methoxypyridin-2-OL is unique due to the presence of the methoxy and hydroxyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific molecular targets and contribute to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(2-aminoethyl)-6-methoxy-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-12-8-5-6(2-3-9)4-7(11)10-8/h4-5H,2-3,9H2,1H3,(H,10,11)

InChI Key

RRKHGBYCKMPROS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=O)N1)CCN

Origin of Product

United States

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